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Compound of Interest

Compound Name: Azido-PEGS8-acid

Cat. No.: B605881

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG8-acid, a heterobifunctional linker
widely utilized in bioconjugation, drug delivery, and surface modification. Its unique properties,
including a discrete polyethylene glycol (PEG) chain, a terminal azide group for "click"
chemistry, and a carboxylic acid for amide bond formation, make it a versatile tool in the
development of advanced therapeutics and research reagents.

Core Properties and Structure

Azido-PEGB8-acid, with the chemical formula C19H37N3010, is a well-defined molecule
featuring an eight-unit PEG spacer.[1][2] This discrete PEG chain length ensures uniformity in
conjugates, simplifying analysis and improving reproducibility compared to polydisperse PEG
linkers.[3] The terminal azide (N3) and carboxylic acid (COOH) functionalities offer orthogonal
reactivity, allowing for sequential and site-specific conjugation of different molecules.[4]

Physicochemical Properties
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Property Value References
Chemical Formula C19H37N3010 [1]
Molecular Weight ~467.51 g/mol
CAS Number 1214319-92-2
Purity Typically 295% or >96%
Solubility Water, DMSO, DCM, DMF
Appearance Varies (often a solid or oil)
Storage -20°C, desiccated
Key Applications

The bifunctional nature of Azido-PEG8-acid makes it a valuable linker in several advanced
applications:

¢ Antibody-Drug Conjugates (ADCs): Azido-PEG8-acid can be used to link a cytotoxic
payload to an antibody. The PEG spacer enhances the solubility and stability of the ADC.

o PROTACS (Proteolysis Targeting Chimeras): This linker can connect a target protein-binding
ligand and an E3 ubiquitin ligase ligand in the synthesis of PROTACSs for targeted protein
degradation. The PEG linker's length and flexibility are crucial for the formation of a
productive ternary complex.

e Bioconjugation and Labeling: It is used to attach biomolecules to surfaces, nanoparticles, or
other molecules for various research applications. The azide group allows for highly specific
“click" chemistry reactions.

o Surface Functionalization: The carboxylic acid can be used to anchor the linker to amine-
functionalized surfaces, while the azide group remains available for subsequent reactions.

Experimental Protocols

The utility of Azido-PEG8-acid stems from the selective reactivity of its two functional groups.
Below are detailed protocols for the two primary conjugation reactions.
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Protocol 1: Amide Bond Formation via EDC/NHS
Coupling of the Carboxylic Acid

This protocol describes the activation of the carboxylic acid group of Azido-PEG8-acid for

conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or small

molecule).

Materials:

Azido-PEGS8-acid

Amine-containing molecule

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

Conjugation Buffer: 0.1 M PBS (phosphate-buffered saline), pH 7.2-7.5

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous DMSO or DMF

Quenching Solution (e.g., 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine)

Desalting column or dialysis cassette for purification

Procedure:

Reagent Preparation:

o Prepare a stock solution of Azido-PEG8-acid (e.g., 10-50 mM) in anhydrous DMSO or
DMF.

o Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in the
Activation Buffer.

o Dissolve the amine-containing molecule in the Conjugation Buffer.
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o Activation of Azido-PEGS8-acid:

o |n a reaction tube, add the desired amount of Azido-PEG8-acid from the stock solution to
the Activation Buffer.

o Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the Azido-PEGS8-
acid solution.

o Incubate for 15 minutes at room temperature to form the NHS-ester.
o Conjugation to the Amine-Containing Molecule:

o Immediately add the activated Azido-PEG8-acid solution to the solution of the amine-
containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing
molecule is a common starting point, but this should be optimized.

o Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching and Purification:

o Quench the reaction by adding the Quenching Solution to consume any unreacted NHS-
ester. Incubate for 15-30 minutes at room temperature.

o Purify the conjugate to remove excess linker and byproducts using a desalting column or
dialysis, exchanging the buffer to a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol describes the "click" reaction between the azide group of an Azido-PEG8-acid
conjugate and an alkyne-functionalized molecule.

Materials:

o Azide-functionalized molecule (prepared using Protocol 1 or a similar method)
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o Alkyne-functionalized molecule
o Copper (Il) Sulfate (CuSO4)

o Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-
triazol-4-yl)methyl)amine)

e Reducing Agent: Sodium Ascorbate

o Conjugation Buffer: PBS or other suitable buffer

e DMSO or DMF for dissolving hydrophobic molecules
Procedure:

o Preparation of Stock Solutions:

[¢]

Prepare a 100 mM CuSO4 stock solution in water.

[e]

Prepare a 200 mM THPTA or TBTA ligand stock solution in water or DMSO/water.

o

Prepare a fresh 100 mM sodium ascorbate stock solution in water.

[¢]

Dissolve the azide- and alkyne-functionalized molecules in a suitable buffer or co-solvent
like DMSO.

o Catalyst Premix:

o In a separate tube, mix CuSO4 and the ligand in a 1:2 molar ratio. Let it stand for a few
minutes to form the copper-ligand complex.

o Conjugation Reaction:

o In a reaction tube, combine the azide-functionalized molecule and the alkyne-
functionalized molecule (a molar ratio of 1:1.5 to 1:5 of azide to alkyne is a common
starting point).
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o Add the premixed copper-ligand complex to the reaction mixture (typically 10-25
equivalents relative to the limiting reagent).

o Initiate the reaction by adding the sodium ascorbate solution (typically 20-40 equivalents).

o Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction
from light.

o Purification:

o Purify the final conjugate using an appropriate method such as size-exclusion
chromatography, affinity chromatography, or dialysis to remove unreacted molecules and
the copper catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental
workflows and the chemical logic of using Azido-PEG8-acid.
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Step 1: Activation of Carboxylic Acid
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Step 2: Amide Bond Formation
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Caption: General workflow for a two-step conjugation using Azido-PEG8-acid.
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Step 1: Conjugate to E3 Ligase Ligand

Azido-PEG8-acid
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l l Step 2: Conjugate to Target Protein Ligand
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Azido-PEGB8-E3 Ligase Ligand

Click to download full resolution via product page

Caption: Synthesis of a PROTAC using Azido-PEG8-acid as the linker.
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Step 1: Antibody Modification

Azido-PEG8-acid
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Y
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Step 2: Drug Conjugation
Y
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A
Antibody-Drug Conjugate (ADC)

Y
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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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